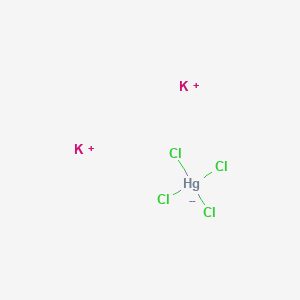
Mésitylcuivre(I)
Vue d'ensemble
Description
Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .
Synthesis Analysis
Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .
Molecular Structure Analysis
The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .
Chemical Reactions Analysis
Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .
Physical And Chemical Properties Analysis
Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Synthèse de complexes de cuivre(I) homo et hétéroléptiques
Le mésitylcuivre(I) joue un rôle essentiel dans la synthèse de complexes de cuivre(I) homo et hétéroléptiques, notamment les alcoolates, siloxides, phosphates, amides et phosphures de Cu(I) . Ces complexes ont des implications importantes en catalyse et en science des matériaux en raison de leurs propriétés chimiques uniques.
Composés modèles biomimétiques
Le composé est utilisé pour créer des complexes de cuivre(I) biopertinents qui servent de composés modèles biomimétiques . Ces modèles sont essentiels pour comprendre le rôle du cuivre dans les systèmes biologiques, tels que les enzymes où le cuivre est un élément clé du site actif.
Synthèse de nanoparticules de cuivre
Le mésitylcuivre(I) facilite la synthèse de nanoparticules de cuivre en stabilisant les amines primaires . Les nanoparticules de cuivre ont une large gamme d'applications, notamment comme catalyseurs dans les réactions chimiques et comme agents antimicrobiens.
Réactif de métallation en synthèse organique
En tant que réactif de métallation, le mésitylcuivre(I) est utilisé en synthèse organique. Il agit comme un « groupe de maintien » dans les réactifs cuprates de lithium mixtes, qui sont essentiels pour former des liaisons carbone-carbone dans les molécules organiques .
Propriétés de détection de gaz
Le mésitylcuivre(I) a été utilisé dans la préparation de matériaux nanocomposites avec des propriétés de détection de gaz, telles que les hétérojonctions CuWO4@WO3 n-n . Ces matériaux sont appliqués dans des capteurs de gaz capables de détecter des polluants tels que le CO et le NO2, ce qui est essentiel pour la surveillance environnementale.
Réactif de transfert sélectif de groupe mésityle
Il sert de réactif de transfert sélectif de groupe mésityle dans les réactions stoechiométriques de formation de liaisons carbone-carbone et carbone-hétéroatome . Cette spécificité est précieuse dans la synthèse de molécules organiques complexes où un placement précis du groupe fonctionnel est requis.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .
Mode of Action
Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.
Biochemical Pathways
Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .
Pharmacokinetics
It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .
Action Environment
Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
copper(1+);1,3,5-trimethylbenzene-6-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFJJCPKPPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75732-01-3 | |
| Record name | MESITYLCOPPER(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)




![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)
